4-(2-methoxyphenoxy)-N'-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}benzene-1-sulfonohydrazide
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Description
4-(2-methoxyphenoxy)-N'-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}benzene-1-sulfonohydrazide is a useful research compound. Its molecular formula is C23H22N4O4S2 and its molecular weight is 482.57. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit the hepatitis c virus (hcv) non-structural 5b (ns5b) polymerase .
Mode of Action
It is likely that it interacts with its target in a way that inhibits the function of the target, similar to other compounds with related structures .
Biochemical Pathways
Given its potential role as an inhibitor of hcv ns5b polymerase, it may affect the replication of the hcv virus .
Result of Action
If it does indeed inhibit hcv ns5b polymerase, it could potentially prevent the replication of the hcv virus .
Properties
IUPAC Name |
4-(2-methoxyphenoxy)-N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)benzenesulfonohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S2/c1-30-18-7-3-4-8-19(18)31-15-10-12-16(13-11-15)33(28,29)27-26-22-21-17-6-2-5-9-20(17)32-23(21)25-14-24-22/h3-4,7-8,10-14,27H,2,5-6,9H2,1H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFNGAPXDNSYTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NNC3=C4C5=C(CCCC5)SC4=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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